molecular formula C20H30N2O B12897608 Benzyl dicyclohexylcarbamimidate

Benzyl dicyclohexylcarbamimidate

Cat. No.: B12897608
M. Wt: 314.5 g/mol
InChI Key: LWOUSWYXTYQZKI-UHFFFAOYSA-N
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Description

Benzyl dicyclohexylcarbamimidate is an organic compound with the molecular formula C20H30N2O. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its unique structure, which includes a benzyl group attached to a dicyclohexylcarbamimidate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl dicyclohexylcarbamimidate can be synthesized through the reaction of benzyl chloride with dicyclohexylcarbodiimide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl dicyclohexylcarbamimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl dicyclohexylcarbamate, while reduction can produce benzyl dicyclohexylamine .

Scientific Research Applications

Benzyl dicyclohexylcarbamimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl dicyclohexylcarbamimidate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

    N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used in peptide synthesis and as a dehydrating agent.

    N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in similar applications but with different steric properties.

Uniqueness: Benzyl dicyclohexylcarbamimidate is unique due to its benzyl group, which imparts distinct reactivity and properties compared to other carbodiimides. This makes it particularly useful in specific synthetic applications where the benzyl group plays a crucial role .

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

benzyl N,N-dicyclohexylcarbamimidate

InChI

InChI=1S/C20H30N2O/c21-20(23-16-17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11,18-19,21H,2-3,6-9,12-16H2

InChI Key

LWOUSWYXTYQZKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=N)OCC3=CC=CC=C3

Origin of Product

United States

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